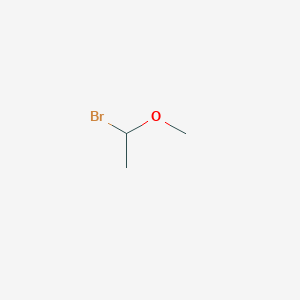

1-Bromo-1-methoxyethane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57977-96-5 |

|---|---|

Molekularformel |

C3H7BrO |

Molekulargewicht |

138.99 g/mol |

IUPAC-Name |

1-bromo-1-methoxyethane |

InChI |

InChI=1S/C3H7BrO/c1-3(4)5-2/h3H,1-2H3 |

InChI-Schlüssel |

XGLJSPFXMGSGKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(OC)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

physical and chemical properties of 1-Bromo-1-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1-methoxyethane (CAS No: 57977-96-5).[1][2] Due to a notable lack of experimentally-derived data for this specific compound in publicly accessible literature, this document presents computed properties for this compound alongside experimentally determined data for its structural isomer, 1-Bromo-2-methoxyethane, for comparative purposes. The guide also details general experimental protocols for reactions characteristic of α-bromo ethers, such as nucleophilic substitution and Grignard reagent formation. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, an α-bromo ether, is a halogenated organic compound with potential applications as a reactive intermediate in various chemical syntheses. Its structure, featuring a bromine atom and a methoxy (B1213986) group attached to the same carbon, imparts unique reactivity, making it a subject of interest for the introduction of the 1-methoxyethyl moiety into molecular scaffolds. This guide aims to consolidate the available information on its properties and synthetic utility.

Physical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇BrO | PubChem[1] |

| Molecular Weight | 138.99 g/mol | PubChem[1] |

| Exact Mass | 137.96803 Da | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Complexity | 22.9 | PubChem[1] |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Table 2: Experimental Physical Properties of 1-Bromo-2-methoxyethane (Isomer)

| Property | Value | Source |

| CAS Number | 6482-24-2 | Chem-Impex[4] |

| Appearance | Colorless to light yellow liquid | Chem-Impex[4] |

| Boiling Point | 40-41 °C at 66 mmHg | ChemicalBook[5][6] |

| Density | 1.479 g/mL at 25 °C | Chem-Impex[4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether.[7] | Guidechem, ChemicalBook[7][8] |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of α-haloethers. The presence of the electronegative oxygen atom influences the stability of carbocation intermediates and the susceptibility of the C-Br bond to nucleophilic attack.

Nucleophilic Substitution: The compound is anticipated to undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2). The Sₙ1 pathway may be facilitated by the ability of the adjacent oxygen atom to stabilize a carbocation intermediate through resonance. It is a versatile reagent for introducing the 1-methoxyethyl group onto various nucleophiles.

Grignard Reagent Formation: Like other alkyl halides, this compound can be used to prepare a Grignard reagent. This organometallic compound would serve as a nucleophilic source of the 1-methoxyethyl group for the formation of new carbon-carbon bonds.

Spectroscopic Data

-

¹H NMR of 1-Bromo-2-methoxyethane: Data is available from sources such as ChemicalBook.[9]

-

IR Spectrum of 1-Bromo-2-methoxyethane: The gas-phase IR spectrum is available in the NIST WebBook.[10]

Experimental Protocols

The following are generalized experimental protocols for reactions that this compound is expected to undergo. These are provided as a guide and may require optimization for specific substrates and scales.

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for the reaction of an α-bromo ether with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium phenoxide, sodium azide)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.

-

To this solution, add this compound (typically 1.0 equivalent) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or heated to an appropriate temperature (e.g., 50-100 °C) to facilitate the reaction.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by an appropriate method, such as column chromatography or distillation.

References

- 1. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]

- 6. 1-Bromo-2-methoxyethane CAS#: 6482-24-2 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 1-Bromo-2-methoxyethane(6482-24-2) 1H NMR [m.chemicalbook.com]

- 10. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]

1-Bromo-1-methoxyethane structural formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Bromo-1-methoxyethane, a halogenated ether of interest in synthetic organic chemistry. Due to its reactive nature as an α-bromo ether, it holds potential as a building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. This document details its structural formula, CAS number, physicochemical properties, a plausible synthetic route with a general experimental protocol, its anticipated reactivity, and essential safety information.

Chemical Identity and Properties

This compound is a chiral α-bromo ether. The presence of the bromine atom on the same carbon as the methoxy (B1213986) group makes it a reactive alkylating agent.

Structural Formula:

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. Most of the available data is computed.

| Property | Value | Source |

| Molecular Formula | C3H7BrO | [1] |

| Molecular Weight | 138.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(OC)Br | [1] |

| InChI Key | XGLJSPFXMGSGKC-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Computed) | 1.4 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [3] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [3] |

| Rotatable Bond Count (Computed) | 1 | [2] |

| Topological Polar Surface Area (Computed) | 9.2 Ų | [1] |

| Heavy Atom Count (Computed) | 5 | [2] |

| Complexity (Computed) | 22.9 | [1] |

Synthesis of this compound

Reaction Mechanism

The synthesis proceeds via a Markovnikov addition of HBr across the double bond of methyl vinyl ether. The oxygen atom of the methoxy group stabilizes the adjacent carbocation intermediate through resonance, directing the bromide ion to attack this carbon.

General Experimental Protocol

This is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A solution of methyl vinyl ether in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of HBr: Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise. The reaction is typically exothermic and the temperature should be maintained near 0°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the excess HBr and solvent are removed under reduced pressure. The crude product may be washed with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Purification: The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and purified by fractional distillation under reduced pressure.

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

As an α-bromo ether, this compound is a versatile reagent in organic synthesis. The carbon-bromine bond is activated by the adjacent oxygen atom, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution

This compound can react with a variety of nucleophiles to introduce the 1-methoxyethyl group into a molecule. This moiety can serve as a protecting group for alcohols or as a pharmacophore in drug design. The reaction likely proceeds through an SN1-like mechanism due to the formation of a resonance-stabilized oxocarbenium ion intermediate.

Applications in Drug Development

While specific examples of the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, its structural motif is relevant to medicinal chemistry. Halogenated ethers are known to be present in some biologically active molecules. The ability of this compound to act as an electrophile for the introduction of a small, ether-containing fragment makes it a potentially useful tool for lead optimization and the synthesis of compound libraries for screening. Its isomer, 1-bromo-2-methoxyethane, has been noted for its role in the synthesis of pharmaceutical intermediates, suggesting that this compound could have similar applications.

Spectral Data

Safety and Handling

As with any reactive halogenated compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Specific hazard information is not well-documented, but it should be treated as a potentially toxic and corrosive substance. Storage should be in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

Spectroscopic Data of 1-Bromo-1-methoxyethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-1-methoxyethane (CAS 57977-96-5). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(Br)- | 5.5 - 6.0 | Quartet (q) | ~7.0 |

| -OCH₃ | 3.4 - 3.6 | Singlet (s) | N/A |

| -CH₃ | 1.8 - 2.1 | Doublet (d) | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH(Br)- | 80 - 90 |

| -OCH₃ | 55 - 65 |

| -CH₃ | 20 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2950 - 3000 | Medium to Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 138/140 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| 107/109 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 59 | [M - Br]⁺ | Loss of the bromine atom |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a volatile liquid compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Sample of this compound

-

Vortex mixer

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio.

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Capping: Cap the NMR tube securely to prevent evaporation of the volatile solvent and sample.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a larger number of scans will be required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the mid-infrared absorption spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lint-free wipes

Procedure (using Salt Plates):

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and a lint-free wipe. Handle the plates by their edges to avoid transferring moisture from your fingers.

-

Sample Application: Place one to two drops of liquid this compound onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Acquire Background: Place the empty, clean salt plates (or no sample) in the spectrometer and run a background scan.

-

Acquire Sample Spectrum: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the infrared spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) for sample dilution if using GC-MS.

-

Microsyringe.

Procedure (using GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program appropriate for the volatility of the compound.

-

Set the injector temperature and transfer line temperature (e.g., 250 °C).

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The compound will be separated from the solvent on the GC column and then enter the mass spectrometer, where it will be ionized and fragmented. The mass spectrum is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: Workflow for Spectroscopic Analysis.

1-Bromo-1-methoxyethane: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability of 1-Bromo-1-methoxyethane, an α-bromo ether of interest in organic synthesis. Due to a lack of specific experimental data for this compound in publicly available literature, this document extrapolates its chemical behavior based on established principles of physical organic chemistry and data from analogous α-haloethers. The guide covers anticipated reactivity patterns, including nucleophilic substitution and elimination reactions, and factors influencing its stability. Detailed hypothetical experimental protocols for investigating these properties are provided, alongside visualizations of key reaction pathways to aid in experimental design and interpretation.

Introduction

This compound (C₃H₇BrO) is a halogenated ether with potential applications as a reactive intermediate in organic synthesis.[1][2] Its structure, featuring a bromine atom and a methoxy (B1213986) group attached to the same carbon, suggests a rich and complex reactivity profile. Understanding the interplay of these functional groups is crucial for predicting its behavior in various chemical environments and for its effective utilization in the synthesis of novel molecules, including active pharmaceutical ingredients. This guide aims to provide a theoretical framework for the reactivity and stability of this compound, offering insights for researchers in drug development and chemical synthesis.

Predicted Chemical Properties and Stability

The stability of this compound is expected to be limited, particularly under the following conditions:

-

Presence of Nucleophiles: Will readily react with a wide range of nucleophiles.

-

Basic Conditions: Prone to elimination reactions.

-

Protic Solvents: May undergo solvolysis.

-

Elevated Temperatures: Likely to decompose.

-

Aqueous Acid: Susceptible to hydrolysis, similar to acetals.[3][4][5]

It is recommended to store this compound under anhydrous and inert conditions at low temperatures to minimize decomposition.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₃H₇BrO | [1] |

| Molecular Weight | 138.99 g/mol | [1] |

| Appearance | Likely a colorless to light yellow liquid | General observation for similar compounds |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | General property of small organic molecules |

| Stability | Unstable, particularly in the presence of moisture, bases, and nucleophiles | Inferred from the chemistry of α-haloethers |

Predicted Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom, a good leaving group, and the adjacent methoxy group, which can influence the reaction mechanism. The primary reaction pathways are predicted to be nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2).

Nucleophilic Substitution Reactions

This compound is expected to be an excellent substrate for nucleophilic substitution reactions. The choice between an Sₙ1 and Sₙ2 mechanism will be influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

-

Sₙ1 Pathway: The methoxy group is capable of stabilizing an adjacent carbocation through resonance (p-orbital overlap). This stabilization would favor a unimolecular, Sₙ1-type mechanism, proceeding through a planar oxocarbenium ion intermediate. This pathway would be favored by polar protic solvents and weaker nucleophiles.

-

Sₙ2 Pathway: Strong, sterically unhindered nucleophiles in polar aprotic solvents could favor a bimolecular, Sₙ2-type mechanism. This would involve a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.

Table 2: Predicted Outcome of Nucleophilic Substitution Reactions

| Nucleophile | Predicted Major Product | Probable Mechanism |

| H₂O | 1-Methoxyethanol | Sₙ1 |

| ROH (Alcohol) | 1-Alkoxy-1-methoxyethane | Sₙ1/Sₙ2 |

| RCOO⁻ (Carboxylate) | 1-Methoxyethyl ester | Sₙ2 |

| CN⁻ (Cyanide) | 2-Methoxypropanenitrile | Sₙ2 |

| N₃⁻ (Azide) | 1-Azido-1-methoxyethane | Sₙ2 |

| R₂NH (Amine) | N-(1-methoxyethyl)dialkylamine | Sₙ1/Sₙ2 |

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form methoxyethene. Similar to substitution, both E1 and E2 pathways are possible.

-

E1 Pathway: This pathway would proceed through the same oxocarbenium ion intermediate as the Sₙ1 reaction, followed by deprotonation of an adjacent carbon by a weak base.

-

E2 Pathway: A strong, sterically hindered base would favor a concerted E2 mechanism, where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion departs simultaneously.

Mandatory Visualizations

Caption: Predicted Sₙ1 reaction pathway for this compound.

Caption: Predicted Sₙ2 reaction pathway for this compound.

Caption: Predicted E2 elimination pathway for this compound.

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the reactivity and stability of this compound. Note: These are hypothetical and should be adapted based on laboratory safety protocols and available equipment.

General Procedure for Nucleophilic Substitution Reactions

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile (B52724) for Sₙ2, or a less polar solvent like dichloromethane (B109758) for Sₙ1).

-

Addition of Nucleophile: Add the nucleophile (1.1 eq.) to the solution. If the nucleophile is a solid, it should be added in portions. If it is a liquid, it can be added via syringe.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Studying Solvolysis (Sₙ1 Reaction)

-

Solvent System: Prepare a solution of this compound in a protic solvent (e.g., 80:20 ethanol:water).

-

Kinetic Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a non-polar solvent).

-

Analysis: Analyze the composition of the quenched aliquots by GC or HPLC to determine the concentration of the starting material and the product over time.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. A linear plot would be indicative of a first-order reaction, consistent with an Sₙ1 mechanism.

Protocol for E2 Elimination Reaction

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or tert-butanol).

-

Addition of Base: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq.) to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring and Work-up: Follow the general procedure outlined in section 5.1.

-

Product Identification: The expected product, methoxyethene, is a volatile gas. The reaction should be equipped with a gas trapping system to collect and identify the product, for example, by bubbling the effluent gas through a solution of bromine in carbon tetrachloride and observing the decolorization.

References

- 1. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Electrophilic Nature of Alpha-Haloethers: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-haloethers are a class of organic compounds characterized by a halogen atom and an alkoxy group attached to the same carbon atom. This unique structural motif imparts significant electrophilicity to the alpha-carbon, making them versatile intermediates in organic synthesis. This guide provides an in-depth exploration of the factors governing the electrophilicity of alpha-haloethers, their reaction mechanisms, and quantitative measures of their reactivity. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, providing both theoretical understanding and practical insights into the application of these valuable synthetic building blocks.

Introduction to the Electrophilicity of Alpha-Haloethers

The electrophilicity of alpha-haloethers is a consequence of the inductive electron-withdrawing effect of the halogen atom and the ability of the adjacent oxygen atom to stabilize a developing positive charge. This stabilization is a key factor in their high reactivity towards nucleophiles. The general structure of an alpha-haloether is R¹-O-C(R²)(R³)-X, where X is a halogen. The carbon atom bonded to both the oxygen and the halogen is the electrophilic center.

Reactions of alpha-haloethers with nucleophiles can proceed through either an S_N1 or S_N2 mechanism, or a spectrum in between. However, due to the pronounced stabilization of the incipient carbocation by the adjacent oxygen atom, the S_N1 pathway, involving the formation of an oxocarbenium ion intermediate, is often favored.

The Oxocarbenium Ion: A Key Intermediate

The intermediacy of the oxocarbenium ion is central to understanding the reactivity of alpha-haloethers. An oxocarbenium ion is a carbocation that is resonance-stabilized by an adjacent oxygen atom. This delocalization of the positive charge between the carbon and oxygen atoms significantly lowers the activation energy for its formation, thereby accelerating the rate of nucleophilic substitution.

The formation of the oxocarbenium ion from an alpha-haloether is a unimolecular process and is often the rate-determining step in S_N1 reactions. The stability of this intermediate is influenced by the nature of the substituents on the carbon and oxygen atoms.

Caption: Formation of a resonance-stabilized oxocarbenium ion.

Factors Influencing Electrophilicity

Several factors modulate the electrophilicity of alpha-haloethers and their propensity to undergo nucleophilic substitution.

Nature of the Halogen (Leaving Group Ability)

The reactivity of alpha-haloethers is significantly influenced by the nature of the halogen atom, which acts as the leaving group. The leaving group ability of the halogens follows the order I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond strength. Weaker C-X bonds are more easily cleaved, leading to faster rates of reaction.

Nature of the Alkoxy Group (R¹)

The electronic properties of the R¹ group attached to the oxygen atom can influence the stability of the oxocarbenium ion intermediate. Electron-donating R¹ groups can further stabilize the positive charge on the oxygen atom in one of the resonance structures of the oxocarbenium ion, thereby increasing the reaction rate. Conversely, electron-withdrawing groups can destabilize the intermediate and decrease the reaction rate.

Substituents on the Alpha-Carbon (R² and R³)

The nature of the substituents on the electrophilic carbon atom also plays a crucial role. Electron-donating groups can stabilize the carbocationic character of the oxocarbenium ion, accelerating S_N1-type reactions. Steric hindrance from bulky R² and R³ groups can hinder the backside attack required for an S_N2 mechanism, thus favoring the S_N1 pathway.

Stereoelectronic Effects

Stereoelectronic effects, such as the anomeric effect and neighboring group participation, can have a profound impact on the reactivity and stereochemical outcome of reactions involving alpha-haloethers.

-

Anomeric Effect: This effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring (a cyclic alpha-haloether is an analogous system) to adopt an axial orientation. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-X bond. This can influence the ground-state conformation and, consequently, the reactivity of the alpha-haloether.

-

Neighboring Group Participation (NGP): The oxygen atom of the ether can act as an internal nucleophile, attacking the electrophilic alpha-carbon and displacing the halide to form a cyclic oxonium ion intermediate. This process, also known as anchimeric assistance, often leads to an overall retention of stereochemistry at the reaction center and can significantly accelerate the reaction rate.

Quantitative Measures of Electrophilicity

The electrophilicity of alpha-haloethers can be quantified through various experimental and computational methods.

Kinetic Data: Solvolysis Rates

Table 1: Predicted Relative Solvolysis Rates of Representative Alpha-Haloethers

| Alpha-Haloether | R¹ Group | R², R³ Groups | Halogen | Predicted Relative Rate |

| Chloromethyl methyl ether | CH₃ | H, H | Cl | Base |

| Bromomethyl methyl ether | CH₃ | H, H | Br | Faster |

| Iodomethyl methyl ether | CH₃ | H, H | I | Fastest |

| 1-Chloroethyl methyl ether | CH₃ | CH₃, H | Cl | Faster than chloromethyl |

| 1-Chloro-1-methylethyl methyl ether | CH₃ | CH₃, CH₃ | Cl | Fastest (tertiary) |

| Chloromethyl phenyl ether | C₆H₅ | H, H | Cl | Slower than methyl |

Note: This table represents predicted trends based on established principles of carbocation stability and leaving group ability. Actual quantitative data would require specific experimental measurements.

Hammett Analysis

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. For a reaction series involving substituted aryl alpha-haloethers (e.g., Ar-O-CH₂-Cl), a Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide valuable mechanistic insights.

The slope of the Hammett plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. A large negative ρ value would suggest the development of a significant positive charge in the transition state, consistent with an S_N1 mechanism and the formation of an oxocarbenium ion.

Caption: Hammett plot for SN1 solvolysis of aryl alpha-haloethers.

Computational Chemistry: LUMO Energies

Computational quantum chemistry provides a powerful means to probe the electrophilicity of molecules. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater electrophilicity. By calculating and comparing the LUMO energies of a series of alpha-haloethers, we can obtain a quantitative ranking of their reactivity.

Table 2: Calculated LUMO Energies of Simple Alpha-Haloethers

| Alpha-Haloether | LUMO Energy (eV) |

| Fluoromethyl methyl ether (CH₃OCH₂F) | Value |

| Chloromethyl methyl ether (CH₃OCH₂Cl) | Value |

| Bromomethyl methyl ether (CH₃OCH₂Br) | Value |

| Iodomethyl methyl ether (CH₃OCH₂I) | Value |

Note: These values would be obtained from quantum chemical calculations (e.g., using Density Functional Theory, DFT) and are not provided here. The trend would be expected to show a decrease in LUMO energy from the fluoro- to the iodo- derivative, consistent with increasing electrophilicity.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the reactivity of alpha-haloethers. Below are generalized methodologies for key experiments.

Synthesis of Alpha-Haloethers

WARNING: Alpha-haloethers, particularly chloromethyl methyl ether (CMME), are known carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

A common method for the synthesis of alpha-chloroethers involves the reaction of an acetal (B89532) with an acyl chloride.

Example: Synthesis of Chloromethyl Methyl Ether (CMME)

-

Materials: Dimethoxymethane (B151124), acetyl chloride, catalytic zinc acetate (B1210297).

-

Procedure:

-

To a stirred solution of dimethoxymethane in a suitable solvent (e.g., toluene), a catalytic amount of zinc acetate is added.

-

Acetyl chloride is added dropwise to the mixture at a controlled temperature.

-

The reaction is monitored by a suitable analytical technique (e.g., ¹H NMR) until completion.

-

The resulting solution of chloromethyl methyl ether is typically used in situ for subsequent reactions to minimize handling of the volatile and carcinogenic product.

-

Kinetic Studies: Solvolysis

The rate of solvolysis of an alpha-haloether can be monitored by observing the change in concentration of the starting material or the appearance of a product over time.

Example: Determination of the Solvolysis Rate of an Alpha-Chloroether

-

Materials: Alpha-chloroether, solvent (e.g., aqueous acetone, ethanol), indicator (for acid production), or a suitable analytical instrument (e.g., HPLC, NMR).

-

Procedure (Titrimetric Method):

-

A solution of the alpha-chloroether in the chosen solvent is prepared at a constant temperature.

-

Aliquots are withdrawn at regular time intervals and quenched (e.g., by adding to a cold, immiscible solvent).

-

The amount of acid (HX) produced from the solvolysis is determined by titration with a standardized base solution.

-

The rate constant (k) is then calculated from the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt.

-

Workflow for a Kinetic Study:

Caption: Workflow for a solvolysis kinetic study.

Conclusion

The electrophilicity of alpha-haloethers is a well-established and synthetically useful property that is primarily governed by the ability of the alpha-oxygen atom to stabilize a positive charge at the reaction center through the formation of an oxocarbenium ion. The nature of the halogen, the alkoxy group, and the substituents on the alpha-carbon all play a significant role in modulating this reactivity. Quantitative methods such as kinetic studies and computational chemistry provide valuable tools for understanding and predicting the behavior of these versatile compounds. A thorough understanding of these principles is crucial for the effective application of alpha-haloethers in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

An In-depth Technical Guide to the Methoxymethyl (MOM) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its popularity stems from a favorable balance of stability under a broad range of reaction conditions and its relatively mild cleavage protocols.[1] This technical guide provides a comprehensive overview of the MOM ether, detailing its reactivity towards various reagents and conditions, and offering specific experimental protocols for its introduction and removal.

Introduction to the MOM Protecting Group

The methoxymethyl group (CH₃OCH₂–, abbreviated as MOM) serves as a protective shield for alcohols, phenols, and occasionally other functional groups like amines and amides, preventing them from undergoing unwanted reactions during a synthetic sequence.[2][3][4] By converting a reactive hydroxyl group into a less reactive acetal, the MOM group allows for chemical transformations to be carried out selectively on other parts of a complex molecule.[2] Its stability under a wide range of conditions, including exposure to bases, nucleophiles, many oxidizing and reducing agents, and a pH range of 4 to 12, makes it a versatile tool in the synthetic chemist's arsenal.[2][3] However, its lability under acidic conditions provides a convenient means for its removal when the protection is no longer needed.[2][3]

A key advantage of the MOM group is its compatibility with other protecting groups, allowing for selective deprotection in complex synthetic sequences. For instance, the MOM group is stable to the fluoride-based reagents (e.g., tetrabutylammonium (B224687) fluoride (B91410) - TBAF) commonly used to cleave silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). Conversely, the TBS group is generally stable to the acidic conditions used to remove the MOM group, although strong acidic conditions can lead to cleavage of both.[2]

Data Presentation: Stability and Reaction Conditions

The stability of the MOM group across a range of chemical environments is summarized below.

| Reagent/Condition | Stability | Notes |

| Aqueous Conditions | Stable between pH 4 and 12.[3] | Labile to strong acids (pH < 4). |

| Bases | Stable to strong bases (e.g., NaH, LDA, t-BuOK).[1][3] | Generally very stable. |

| Nucleophiles | Stable to a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, enolates).[1][3] | |

| Reducing Agents | Stable to common reducing agents (e.g., LiAlH₄, NaBH₄, H₂/catalyst).[1][3] | |

| Oxidizing Agents | Stable to many common oxidizing agents (e.g., PCC, Swern oxidation).[1][3] | |

| Lewis Acids | Labile to many Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[5] | Cleavage can be a side reaction. |

The following table outlines common conditions for the protection of alcohols with the MOM group.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| MOMCl | DIPEA | CH₂Cl₂ | 0 °C to rt | High |

| MOMCl | NaH | THF | 0 °C to rt | High |

| Dimethoxymethane (B151124) | P₂O₅ | CHCl₃ | rt | Good |

| Dimethoxymethane | TfOH | CH₂Cl₂ | rt | Moderate to Good |

Deprotection of MOM ethers is typically achieved under acidic conditions.

| Reagent | Solvent | Temperature | Typical Yield |

| HCl (catalytic) | MeOH/H₂O | rt to 50 °C | High |

| TFA | CH₂Cl₂ | rt | High |

| PPTS | t-BuOH | Reflux | Good |

| MgBr₂ | Et₂O | rt to Reflux | Good to High |

| p-TsOH | Solvent-free | rt | High[6] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOMCl and DIPEA

This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).[5]

-

Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

-

Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOM-protected alcohol.

Protocol 2: Deprotection of a MOM Ether using Hydrochloric Acid

This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[5]

-

Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol (B129727) and water (e.g., 4:1 v/v).

-

Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

-

Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃. Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 3: Preparation of Chloromethyl Methyl Ether (MOMCl)

A modified, low-cost preparation of MOMCl that avoids the highly carcinogenic bis(chloromethyl)ether byproduct is described below.[7]

-

Reaction Setup: In a well-ventilated fume hood, charge a two-necked, round-bottomed flask equipped with a magnetic stirring bar and a reflux condenser with benzoyl chloride (1.0 equiv), dimethoxymethane (1.0 equiv), and concentrated sulfuric acid (0.05 equiv).

-

Reaction: Heat the mixture with stirring in an oil bath at 60–65 °C. The reaction progress can be monitored by ¹H NMR spectroscopy.

-

Distillation: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Replace the reflux condenser with a distillation apparatus and distill the product to collect chloromethyl methyl ether.

Mandatory Visualizations

Caption: General mechanism for MOM protection of an alcohol.

Caption: Acid-catalyzed deprotection of a MOM ether.

Caption: Typical experimental workflow for MOM protection.

Caption: Orthogonal deprotection of MOM and TBS ethers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. benchchem.com [benchchem.com]

- 6. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Navigating the Solubility of 1-Bromo-1-methoxyethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-methoxyethane is a halogenated ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound, addresses the current lack of specific quantitative data in public databases, and offers a detailed experimental protocol for its determination.

Core Concepts: Physicochemical Properties and Solubility Profile

Haloalkanes, such as this compound, are generally considered to be soluble in organic solvents.[4][5][6] This is due to the compatible intermolecular forces between the haloalkane and the solvent molecules, which are primarily London dispersion forces and dipole-dipole interactions.[3][7] The energy released when these new attractions are formed is comparable to the energy required to break the interactions within the separate components.[7]

Conversely, haloalkanes exhibit low solubility in water.[5][8] This is because a significant amount of energy is needed to overcome the strong hydrogen bonds between water molecules. The weaker dipole-dipole interactions that form between the haloalkane and water molecules do not release sufficient energy to compensate for the disruption of these hydrogen bonds.[6][8]

Data Presentation: A Framework for Quantifying Solubility

Given the absence of published quantitative data, this guide provides a template for the systematic collection and presentation of experimentally determined solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | 1.88 | Data to be determined | Data to be determined | |

| Toluene | 2.38 | Data to be determined | Data to be determined | |

| Diethyl Ether | 4.34 | Data to be determined | Data to be determined | |

| Dichloromethane | 9.08 | Data to be determined | Data to be determined | |

| Acetone | 20.7 | Data to be determined | Data to be determined | |

| Ethanol | 24.5 | Data to be determined | Data to be determined | |

| Methanol | 32.7 | Data to be determined | Data to be determined | |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Liquid-Liquid Miscibility/Solubility

The following protocol outlines a method for determining the solubility or miscibility of this compound, a liquid, in various organic solvents.

1. Materials:

-

This compound (high purity)

-

A selection of high-purity organic solvents (e.g., those listed in Table 1)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Gas Chromatography (GC) system with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID)

2. Procedure:

-

Preparation of Solvent: Add a precise volume (e.g., 5.00 mL) of the chosen organic solvent to a series of vials.

-

Incremental Addition of Solute: Using a calibrated pipette or syringe, add a small, known volume of this compound to the first vial.

-

Equilibration: Tightly cap the vial and vortex for 1-2 minutes. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C) for at least 30 minutes to reach thermal equilibrium.

-

Visual Observation: After equilibration, visually inspect the vial for any signs of phase separation (cloudiness, formation of a second layer).

-

Iterative Addition: If the solution remains a single, clear phase, continue to add small, known increments of this compound to the same vial, repeating the equilibration and observation steps after each addition.

-

Determination of Saturation Point: The saturation point is reached when the addition of an increment of this compound results in persistent turbidity or the formation of a second liquid phase that does not disappear upon further mixing and equilibration.

-

Quantification (for partially miscible systems):

-

If a second phase forms, prepare a new set of samples with concentrations of this compound just below the observed saturation point.

-

After equilibration, carefully extract a sample from the solvent-rich phase.

-

Analyze the sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

-

-

Data Recording: Record the total volume of this compound added to the known volume of solvent to achieve saturation. Calculate the solubility in g/100 mL and mol/L.

-

Replication: Perform all measurements in triplicate to ensure accuracy and precision.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of the intermolecular forces at play.

Caption: Workflow for experimental solubility determination.

Caption: Intermolecular forces governing solubility.

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. education.com [education.com]

- 3. smart.dhgate.com [smart.dhgate.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

An In-depth Technical Guide to the Core Reactions of 1-Bromo-1-methoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-methoxyethane is a halogenated ether of interest in organic synthesis due to its potential as a precursor for various functionalized molecules. Its reactivity is primarily governed by the presence of a bromine atom and a methoxy (B1213986) group on the same carbon, which influences the pathways of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the key reactions involving this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and the formation of organometallic reagents. Due to a scarcity of specific experimental data for this compound in peer-reviewed literature, this guide extrapolates from established chemical principles and data from analogous compounds to predict its reactivity. Detailed experimental protocols for closely related substrates are provided as a reference for methodology development.

Introduction

This compound (CAS 57977-96-5) is a secondary alkyl halide with a molecular formula of C₃H₇BrO.[1][2] The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group on the α-carbon creates a unique electronic environment that dictates its chemical behavior. This guide explores the principal reaction pathways of this molecule, offering a theoretical framework and practical considerations for its use in synthetic chemistry.

Molecular Properties:

| Property | Value |

| Molecular Formula | C₃H₇BrO |

| Molecular Weight | 138.99 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(Br)OC |

| InChIKey | XGLJSPFXMGSGKC-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available precursors. Two potential synthetic routes are outlined below.

-

From Methyl Vinyl Ether: The addition of hydrogen bromide (HBr) across the double bond of methyl vinyl ether is a plausible method for the synthesis of this compound.

-

From Dimethyl Acetal (B89532): The reaction of dimethyl acetal with a brominating agent can also yield this compound.

Synthesis pathways for this compound.

Key Reactions and Mechanisms

Nucleophilic Substitution Reactions

This compound, as a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

3.1.1. SN2 Reaction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Generalized SN2 mechanism.

Experimental Protocol (Analogous Reaction): Nucleophilic displacement of a benzylic bromide using sodium cyanide [3]

This protocol describes the reaction of a benzylic bromide with sodium cyanide, which proceeds via an SN2 mechanism. A similar approach could be adapted for this compound.

-

Materials: 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene, sodium cyanide, DMSO.

-

Procedure:

-

Dissolve the benzylic bromide (1 equivalent) in DMSO.

-

Separately, dissolve sodium cyanide (1.8 equivalents) in DMSO.

-

Add the sodium cyanide solution to the bromide solution using a dropping funnel.

-

Heat the resulting solution to 90°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Work-up involves aqueous extraction, which may require the addition of salt to aid separation due to the presence of DMSO.[3]

-

-

Safety Note: All glassware must be decontaminated with bleach for 24 hours after the reaction due to the use of cyanide.[3]

3.1.2. SN1 Reaction

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The methoxy group in this compound is expected to stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible.

Generalized SN1 mechanism.

Elimination Reactions

Elimination reactions of this compound would lead to the formation of methyl vinyl ether. These reactions compete with nucleophilic substitution and are favored by strong, sterically hindered bases and higher temperatures.

3.2.1. E2 Reaction

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group.

Generalized E2 mechanism.

Experimental Protocol (Analogous Reaction): Elimination of 1-bromo-4-(propan-2-yl)cyclohexane (B2635431) with Potassium tert-butoxide [4]

This protocol describes a Hofmann-selective E2 elimination using a bulky base.

-

Materials: cis-1-bromo-4-(propan-2-yl)cyclohexane, potassium tert-butoxide, anhydrous tert-butanol, diethyl ether.

-

Procedure:

-

In a dry, inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.

-

Add the alkyl bromide (1.0 equivalent) to the stirred solution at room temperature.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC or GC.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry and concentrate.

-

Purify the product by fractional distillation.[4]

-

3.2.2. E1 Reaction

The E1 (Elimination Unimolecular) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. A base then removes a proton from an adjacent carbon to form a double bond. E1 reactions often compete with SN1 reactions.

Generalized E1 mechanism.

Grignard Reagent Formation

This compound has the potential to form a Grignard reagent, 1-methoxyethylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent. This organometallic compound would be a valuable nucleophile for forming new carbon-carbon bonds.

Formation of 1-methoxyethylmagnesium bromide.

Experimental Protocol (General Grignard Formation): [5][6]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to initiate the reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir and heat under reflux until all the magnesium has reacted.

-

Quantitative Data Summary (Illustrative)

| Reaction Type | Reagents | Solvent | Expected Major Product | Expected Yield |

| SN2 | NaN₃ | DMF | 1-Azido-1-methoxyethane | High |

| SN1 / E1 | CH₃OH, heat | Methanol | 1,1-Dimethoxyethane / Methyl vinyl ether | Mixture |

| E2 | KOC(CH₃)₃ | tert-Butanol | Methyl vinyl ether | High |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting and analyzing a nucleophilic substitution reaction with this compound.

General experimental workflow for reactions of this compound.

Conclusion

This compound is a versatile substrate with the potential for a range of important organic transformations. Its reactivity is a nuanced interplay of SN1, SN2, E1, and E2 pathways, the outcomes of which can be directed by careful selection of reaction conditions. While specific experimental data for this compound is limited, the principles outlined in this guide, along with the provided protocols for analogous compounds, offer a solid foundation for researchers and drug development professionals to explore its synthetic utility. Further experimental investigation is warranted to fully characterize the reactivity and optimize the reaction conditions for this promising building block.

References

safety and handling precautions for 1-Bromo-1-methoxyethane

An In-depth Technical Guide to the Safety and Handling of Bromo-methoxyethane Isomers

Disclaimer: This guide primarily details the safety and handling precautions for 1-Bromo-2-methoxyethane (CAS No. 6482-24-2) , as comprehensive safety data is most readily available for this isomer. The user's original query for "1-Bromo-1-methoxyethane" (CAS No. 57977-96-5) refers to a structural isomer for which detailed safety and handling information is sparse. Researchers should handle both isomers with extreme caution and assume similar hazards unless specific data indicates otherwise.

Section 1: Chemical Identification and Properties

1-Bromo-2-methoxyethane is a versatile alkyl halide used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its reactivity is primarily driven by the bromine atom, which is susceptible to nucleophilic substitution.[2] Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties of 1-Bromo-2-methoxyethane

| Property | Value | Source(s) |

| Synonyms | 2-Bromoethyl methyl ether | [1][3] |

| CAS Number | 6482-24-2 | [1][3] |

| Molecular Formula | C₃H₇BrO | [1] |

| Molecular Weight | 138.99 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 40-41 °C at 66 mmHg | [2][4] |

| Density | 1.479 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.447 | [4] |

Note on Isomer this compound:

Section 2: Hazard Identification and Classification

1-Bromo-2-methoxyethane is classified as a hazardous substance. It is a flammable liquid and is toxic if swallowed. It also causes significant skin, eye, and respiratory irritation.[4][8][9] Adherence to GHS classifications is crucial for labeling and communicating these risks.

Table 2: GHS Hazard Classification for 1-Bromo-2-methoxyethane

| Hazard Category | Code | Statement | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | [3][4][8] |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3][4][8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4][8] |

| Aquatic Hazard (Acute) | H401 | Toxic to aquatic life | [9] |

| UN Number | 1992 | Flammable liquid, toxic, n.o.s. | [8] |

| Transport Hazard Class | 3 (6.1) | Flammable Liquid, Toxic Substance | [8] |

| Packing Group | III | [8] |

Section 3: Experimental Protocols for Safe Handling and Storage

Handling Protocol

-

Ventilation: Always handle 1-Bromo-2-methoxyethane in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[10][11]

-

Ignition Sources: Keep the substance away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[3][8] Use non-sparking, explosion-proof tools and equipment.[3][10]

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent the buildup of electrostatic charge.[3][8]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[3][12] Do not breathe vapors or mists.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][8] Do not eat, drink, or smoke in the work area.[3][13] Contaminated clothing should be removed immediately and washed before reuse.[8][13]

Storage Protocol

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

-

Temperature: Some sources recommend refrigerated storage (0 - 8 °C).[1][3]

-

Location: Store in a designated flammables area, away from incompatible materials.[3] The storage area should be locked up or otherwise accessible only to authorized personnel.[8]

-

Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.[3]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimize exposure.

-

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[3][14] Use explosion-proof ventilation systems to maintain safe air concentrations.[3][14]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[3][8]

-

Skin Protection: Wear impervious gloves (materials to be determined by specific workplace assessment and breakthrough time) and protective clothing to prevent skin contact.[3][10] Flame-retardant and antistatic clothing is recommended.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., Type ABEK) or a self-contained breathing apparatus (SCBA).[10][15]

Section 5: First Aid Measures

Immediate and appropriate first aid is essential in the event of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[8]

-

If Inhaled: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][12]

-

In Case of Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][12] Seek medical attention.[10]

-

In Case of Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Call an ophthalmologist.[8]

-

If Swallowed: Do NOT induce vomiting.[12] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a physician or Poison Control Center immediately.[8][10]

Section 6: Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[10][15]

-

Specific Hazards: The substance is flammable.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3][14] Containers may explode when heated.[3][14]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

-

Further Information: Use a water spray to cool unopened containers and suppress vapors.[8][15] Prevent fire extinguishing water from contaminating surface water or groundwater systems.[8]

Section 7: Accidental Release Measures

Protocol for Spill Response

-

Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation. Do not breathe vapors.[8] Avoid contact with the substance.[8]

-

Remove Ignition Sources: Remove all sources of ignition from the area.[10][12]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system, as there is a risk of explosion.[8][12]

-

Containment and Cleaning Up: Cover drains.[8] Contain the spill using an inert, liquid-absorbent material (e.g., sand, silica (B1680970) gel, Chemizorb®).[8][12] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[10][12]

-

Final Cleanup: Clean the affected area thoroughly after material pickup is complete.[8]

Section 8: Stability and Reactivity

-

Reactivity: No specific data is available, but violent reactions are possible with strong oxidizing agents.[8]

-

Chemical Stability: The substance is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[3][8]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen halides.[3]

Section 9: Disposal Considerations

Waste from this product is classified as hazardous.[12] Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[11][12] Contact a licensed professional waste disposal service.[11] Empty containers may retain product residue (liquid and vapor) and can be dangerous; they should be handled as hazardous waste.[12] Do not flush the material into sewer systems or the environment.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-bromo-2-methoxyethane, CAS No. 6482-24-2 - iChemical [ichemical.com]

- 5. This compound | C3H7BrO | CID 21891752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. (1S)-1-bromo-1-methoxyethane | C3H7BrO | CID 154941759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 1-Bromo-2-methoxyethane - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for Alcohol Protection Using Methoxyethyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent unwanted side reactions. The methoxymethyl (MOM) ether has emerged as a robust and versatile protecting group for alcohols due to its ease of installation, stability across a wide range of reaction conditions (pH 4-12), and susceptibility to selective cleavage.[1]

This document provides a comprehensive guide to the protection of alcohols as methoxymethyl ethers and their subsequent deprotection. While the user inquired about 1-bromo-1-methoxyethane , it is crucial to note that chloromethyl methyl ether (MOM-Cl) is the most extensively documented and commonly employed reagent for this transformation. These application notes will address the potential use of this compound and provide detailed, validated protocols for the standard MOM-Cl method, alongside a variety of deprotection techniques.

Methoxyethyl Ether Protecting Group: An Overview

The MOM group forms an acetal (B89532) with the alcohol, rendering it inert to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1] This stability profile makes it an invaluable tool in complex synthetic sequences.

Stability of MOM Ethers:

-

Stable: pH 4 to 12, strong bases (e.g., NaH, organolithiums), Grignard reagents, various oxidizing and reducing agents.[1]

Protection of Alcohols

Using this compound (Hypothetical Protocol)

While literature precedence for the use of this compound as a routine protecting group for alcohols is scarce, its structure as an α-bromo ether suggests a reactivity profile similar to MOM-Cl. The reaction would likely proceed via an SN1-type mechanism, involving the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

A proposed protocol would involve the reaction of the alcohol with this compound in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Using Chloromethyl Methyl Ether (MOM-Cl) (Standard Protocol)

The protection of alcohols using MOM-Cl is a well-established and reliable method. The reaction is typically carried out in the presence of a hindered, non-nucleophilic base to scavenge the HCl generated.

Data Presentation: Protection of Alcohols with MOM-Cl

| Entry | Substrate Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Primary | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to 25 | 16 | >95 |

| 2 | Secondary | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 | 24 | ~90 |

| 3 | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 2 | >98 |

| 4 | Primary | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 1-3 | >95 |

Deprotection of Methoxyethyl Ethers

The cleavage of MOM ethers is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the presence of other acid-labile functional groups.

Data Presentation: Deprotection of Methoxyethyl Ethers

| Entry | Substrate Alcohol Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Aromatic MOM Ether | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 2,2'-bipyridyl | Acetonitrile | Room Temp. | 15 min | 91 | [2] |

| 2 | Primary, Secondary, Tertiary Alcohols | Zinc bromide (ZnBr₂), n-Propylthiol (n-PrSH) | Dichloromethane | 0 to Room Temp. | 5-8 min | 86-91 | [3] |

| 3 | Various MOM Ethers | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85-98 | [3] |

| 4 | Phenolic MOM Ether | Silica-supported sodium hydrogen sulfate (B86663) | Dichloromethane | Room Temp. | 1-2 h | >90 | [4][5] |

| 5 | Aliphatic MOM Ether | Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%) | Isopropanol | Reflux | 50 min | 98 | [3] |

| 6 | Benzylic MOM Ether | Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (10 mol%) | Isopropanol | Reflux | 1.5 h | 92 | [3] |

| 7 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) (50 mol%) | Isopropanol | Reflux | N/A | High | [6] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOM-Cl and DIPEA

Materials:

-

Primary alcohol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 eq) (Caution: Carcinogen)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM (0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Slowly add MOM-Cl to the reaction mixture. Handle MOM-Cl in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a MOM Ether using Acidic Hydrolysis (HCl/Methanol)

Materials:

-

MOM-protected alcohol (1.0 eq)

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-protected alcohol in methanol (0.1-0.2 M) in a round-bottom flask.

-